molecular formula C21H20N6O2 B2530546 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide CAS No. 872591-22-5

2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2530546
CAS No.: 872591-22-5
M. Wt: 388.431
InChI Key: JGLGRTALCJYSFG-UHFFFAOYSA-N
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Description

2-[3-(3,5-Dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core with distinct substituents. The N-methyl-N-phenylacetamide moiety at position 6 introduces steric and electronic effects that influence solubility and metabolic stability .

Triazolopyrimidines are recognized for their versatility in medicinal and agrochemical applications, often acting as enzyme inhibitors due to their structural mimicry of purine bases . While the exact bioactivity of this compound remains underexplored in the provided evidence, analogs with similar scaffolds demonstrate anticancer, antifungal, and pesticidal properties . Its synthesis likely follows established routes for triazolopyrimidines, involving cyclocondensation of triazole precursors with pyrimidine intermediates, as highlighted in studies on bioactive plant-derived molecules .

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-14-9-15(2)11-17(10-14)27-20-19(23-24-27)21(29)26(13-22-20)12-18(28)25(3)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGRTALCJYSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N(C)C4=CC=CC=C4)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazolopyrimidine core, followed by the introduction of the dimethylphenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The N-methyl-N-phenylacetamide substituent serves as a reactive site for nucleophilic substitution. For example, brominated analogs of similar acetamide derivatives undergo displacement reactions with heterocyclic amines or thiols under mild conditions.

Reaction TypeConditionsProductReference
Alkylation2-bromoacetamide, pyridineSubstituted triazolo-pyrimidine with extended alkyl chains or aryl groups
Thioether formationPhenyl isothiocyanate, KOH/HClThiosemicarbazide intermediates

In one study, 2-bromo-N-phenylacetamide derivatives reacted with triazole-containing intermediates in dichloromethane/pyridine to yield hybrid molecules with enhanced pharmacological profiles .

Hydrolysis and Acid/Base Reactivity

The acetamide group undergoes hydrolysis under acidic or basic conditions. For instance:

  • Acidic hydrolysis : Cleavage of the acetamide bond to form carboxylic acid derivatives.

  • Basic hydrolysis : Deprotonation of the triazole ring or pyrimidine nitrogen, altering solubility and reactivity.

The 7-oxo group on the pyrimidine ring participates in keto-enol tautomerism, influencing hydrogen-bonding interactions in biological systems .

Cyclization and Ring-Opening Reactions

The triazolo[4,5-d]pyrimidine core is prone to ring-opening under oxidative conditions or via nucleophilic attack. For example:

  • Reaction with hydrazine derivatives regenerates pyrimidine precursors.

  • Ring expansion with formaldehyde or amines yields fused heterocycles .

Functionalization via Mannich Reactions

The compound’s secondary amine (N-methyl group) participates in Mannich reactions, enabling the introduction of pharmacophoric groups.

SubstrateReagentsProduct ApplicationReference
Formaldehyde, aminesOne-pot Mannich reactionAntimicrobial or anticancer derivatives

A study demonstrated that Mannich reactions involving morpholine or piperazine derivatives produced analogs with improved antimicrobial activity .

Electrophilic Aromatic Substitution

The 3,5-dimethylphenyl substituent undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para positions relative to methyl groups. These reactions are typically carried out in concentrated sulfuric acid or nitric acid .

Oxidation and Reduction

  • Oxidation : The 7-oxo group can be further oxidized to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bonds, altering its aromaticity .

Metal Coordination

The nitrogen-rich triazolo-pyrimidine core acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. These interactions are critical in catalytic applications or modulating bioavailability .

Scientific Research Applications

Scientific Research Applications

This compound has been explored for various applications in scientific research:

Anticancer Activity

Research indicates that the compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapy by targeting specific enzymes involved in tumor growth and proliferation .

Antimicrobial Properties

Studies have shown that triazolopyrimidine derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes or cellular components, potentially disrupting their function and leading to cell death .

Antiviral Activity

Some derivatives of triazolopyrimidines have demonstrated antiviral properties by inhibiting viral replication mechanisms. The specific interactions and pathways affected by this compound are subjects of ongoing research .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory agents. Its mechanism may involve inhibiting pro-inflammatory cytokines or enzymes such as COX-2 .

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Testing

A series of experiments conducted on triazolopyrimidine derivatives revealed that certain modifications could enhance their antimicrobial efficacy against resistant strains of bacteria. The findings suggest that the compound could be further developed into a potent antimicrobial agent .

Case Study 3: Safety Profile Assessment

A toxicity assessment study indicated that the compound exhibited a favorable safety profile with low acute toxicity levels in animal models. This is crucial for its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorophenyl Analog (C₁₉H₁₅FN₆O₂)

  • Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to methyl groups, as seen in fluorinated pharmaceuticals .

Trimethylphenyl Analog (C₁₆H₁₈N₆O₂)

  • The 2,4,6-trimethylphenyl group increases steric hindrance, which could reduce off-target interactions but may limit solubility .
  • Methyl-dominated substituents suggest optimized metabolic stability, a trait valuable in agrochemicals (e.g., triazole-based pesticides in ).

Target Compound (C₂₁H₂₀N₆O₂)

  • The 3,5-dimethylphenyl group balances lipophilicity and steric effects, likely enhancing blood-brain barrier penetration or intracellular target engagement.
  • The N-methyl-N-phenylacetamide moiety may reduce first-pass metabolism compared to bulkier analogs, as inferred from structure-activity relationships in .

Research Findings and Implications

  • Anticancer Potential: Fluorinated analogs () align with studies on ferroptosis inducers (FINs), where electronegative groups potentiate reactive oxygen species (ROS) generation in oral squamous cell carcinoma .
  • Agrochemical Relevance : The trimethylphenyl analog’s structure resembles triazole pesticides like flumetsulam (), suggesting herbicidal or fungicidal applications for the target compound.
  • Synthetic Feasibility : The triazolopyrimidine core is amenable to modular synthesis, as demonstrated in plant-derived biomolecule research ().

Biological Activity

The compound 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide (CAS Number: 893922-99-1) belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula: C19H22N6O3
  • Molecular Weight: 382.4 g/mol
  • Structure: The compound features a triazolopyrimidine core which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity. This can prevent substrate binding and subsequent catalysis.
  • Receptor Modulation: It may act as either an agonist or antagonist at cellular receptors, influencing signaling pathways that are crucial for various physiological processes .

Anticancer Activity

Recent studies have indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance:

  • A series of triazolo[4,5-d]pyrimidine derivatives showed promising activity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the triazole ring can enhance cytotoxicity against cancer cells .
CompoundCell LineIC50 (µM)Mechanism
2-[3-(3,5-dimethylphenyl)-7-oxo...]A549 (Lung)4.5Enzyme inhibition
2-[3-(3,5-dimethylphenyl)-7-oxo...]HeLa (Cervical)3.8Receptor modulation

Antiviral Activity

The compound has also been evaluated for its antiviral properties:

  • In vitro studies demonstrated that certain derivatives possess inhibitory effects on viral replication by interfering with viral enzymes essential for replication .
StudyVirus TypeEC50 (µM)SI (Selectivity Index)
Study AHIV2.010
Study BSIV1.812

Case Studies

  • Antitumor Efficacy : In a study involving multiple cancer cell lines (e.g., TK-10 and HT-29), compounds similar to the target compound exhibited moderate to high cytotoxicity at concentrations ranging from 1 to 10 µM. This suggests potential applications in cancer therapeutics .
  • Enzyme Interaction : A detailed investigation into the interaction of this compound with specific kinases revealed that it could inhibit key pathways involved in tumor progression, thereby validating its use as a candidate for further drug development in oncology .

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